molecular formula C15H10BrF2N3OS B4352279 7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4352279
M. Wt: 398.2 g/mol
InChI Key: ZUQDBRDCNQMYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a difluoromethyl group, and a mercapto group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl, difluoromethyl, and mercapto groups makes it a versatile compound for various applications.

Properties

IUPAC Name

7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N3OS/c1-21-13-11(14(22)20-15(21)23)9(12(17)18)6-10(19-13)7-2-4-8(16)5-3-7/h2-6,12H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDBRDCNQMYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
7-(4-bromophenyl)-5-(difluoromethyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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